molecular formula C19H20ClN3O5 B15013116 N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

Cat. No.: B15013116
M. Wt: 405.8 g/mol
InChI Key: HTISLENIUKJVDV-YVNNLAQVSA-N
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Description

N-({N’-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and multiple methoxy and chloro substituents. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

N-({N’-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({N’-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(4-Methylphenyl)methylidene]-4-nitrobenzohydrazide
  • N-(4-Methoxyphenyl)-3-chloropropanamide
  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-({N’-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClN3O5

Molecular Weight

405.8 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(3-chloro-4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H20ClN3O5/c1-26-15-6-4-12(8-14(15)20)10-22-23-18(24)11-21-19(25)13-5-7-16(27-2)17(9-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10-

InChI Key

HTISLENIUKJVDV-YVNNLAQVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C\C2=CC(=C(C=C2)OC)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC)Cl)OC

Origin of Product

United States

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